3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzothiazole and piperidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the benzothiazole moiety can be synthesized by treating 2-mercaptoaniline with acid chlorides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to maintain consistency and quality. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within cells, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar core structure.
2-Phenylquinazolin-4(3H)-one: Another compound with a heterocyclic structure and potential biological activity.
Uniqueness
What sets 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione apart is its combination of multiple functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O2S/c24-16-6-5-14(11-15(16)23(25,26)27)30-20(31)12-18(22(30)32)29-9-7-13(8-10-29)21-28-17-3-1-2-4-19(17)33-21/h1-6,11,13,18H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCAVXSSKWORT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.